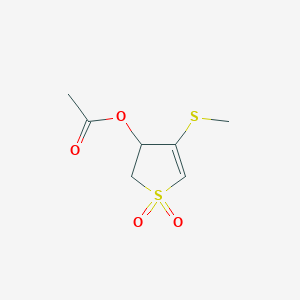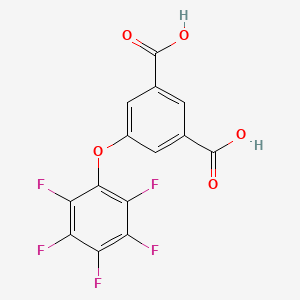
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide
描述
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide, also known as CPPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPEB is a selective agonist of the G protein-coupled receptor 55 (GPR55), which is a relatively new member of the cannabinoid receptor family. In
科学研究应用
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to have potential therapeutic applications in various fields of research such as neuroprotection, pain management, and cancer treatment. Studies have shown that this compound can protect against neuronal damage caused by ischemia-reperfusion injury and reduce neuropathic pain in animal models. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用机制
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide acts as a selective agonist of GPR55, a receptor that is widely expressed in the central nervous system and peripheral tissues. GPR55 has been found to play a role in various physiological processes such as pain modulation, inflammation, and bone metabolism. Activation of GPR55 by this compound leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of inflammatory responses, and the induction of apoptosis in cancer cells. Studies have shown that this compound can increase intracellular calcium levels in various cell types, leading to the activation of downstream signaling pathways. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglial cells, suggesting a potential role in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has several advantages as a research tool, including its selectivity for GPR55 and its ability to activate downstream signaling pathways. However, there are also limitations to its use in lab experiments. For example, this compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the lack of specific antibodies for GPR55 can make it challenging to study the receptor's expression and localization.
未来方向
There are several potential future directions for research on N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective agonists of GPR55, which could be used to further investigate the receptor's physiological functions. Additionally, studies could be conducted to explore the potential therapeutic applications of this compound in various disease models, such as Alzheimer's disease and cancer. Finally, research could be conducted to investigate the role of GPR55 in other physiological processes, such as bone metabolism and reproductive function.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(14-11-12-14)20(16-8-4-6-10-18(16)23-2)19(22)15-7-3-5-9-17(15)21/h3-10,13-14,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFINGUXDHOYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
![3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)
acetic acid](/img/structure/B3823086.png)
![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)
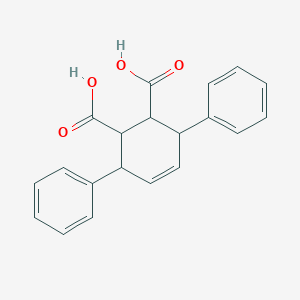
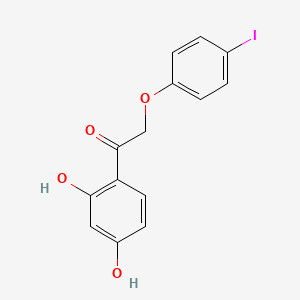
![2-[(benzoyloxy)methyl]-5-(1H-[1,2,3]triazolo[4,5-b]phenazin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823119.png)

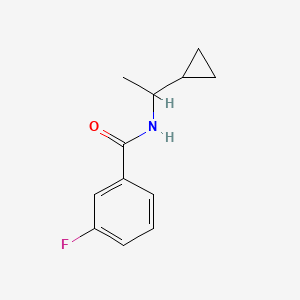
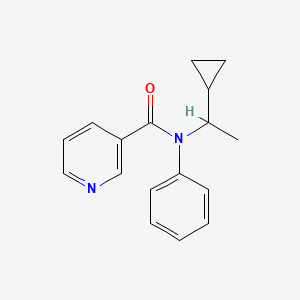
![N,N'-bis[1-(benzylamino)-2,2,2-trichloroethyl]urea](/img/structure/B3823157.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B3823159.png)
